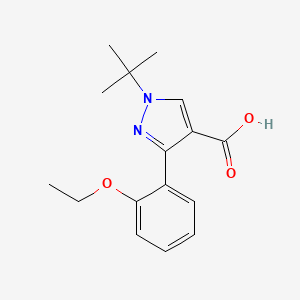

1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid

Overview

Description

“1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1152891-41-2. It has a molecular weight of 288.35 . The compound is stored at room temperature and has a purity of 95%. It is in powder form .

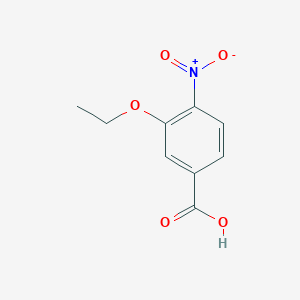

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2O3/c1-5-21-13-9-7-6-8-11 (13)14-12 (15 (19)20)10-18 (17-14)16 (2,3)4/h6-10H,5H2,1-4H3, (H,19,20) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Hydrogen-Bonded Chains and Aggregates

1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid demonstrates significant structural properties, particularly in forming hydrogen-bonded chains and aggregates. A study by Abonía et al. (2007) discusses the formation of simple chains and tetramolecular aggregates through hydrogen bonds in related pyrazole compounds, highlighting the potential of these structures in molecular engineering and crystallography (Abonía et al., 2007).

Synthesis and Characterization of Pyrazole Derivatives

Several papers delve into the synthesis and characterization of various pyrazole derivatives, which are closely related to this compound. These studies often focus on novel methods of synthesis and structural analysis, as seen in works by Zhang et al. (2022) and Ivanov et al. (2017), providing a foundation for the potential applications of these compounds in organic chemistry and materials science (Zhang et al., 2022); (Ivanov et al., 2017).

Multicomponent Assembly in Molecular Chemistry

Research by Chandrasekhar et al. (2012) on the multicomponent assembly of copper(II) phosphonate cages using tert-butylphosphonic acid and 3-substituted pyrazole ligands showcases the potential of compounds like this compound in constructing complex molecular structures. This study provides insights into the applications of these compounds in designing molecular cages, which can have implications in areas like catalysis and molecular storage (Chandrasekhar et al., 2012).

Regioselectivity in Organic Synthesis

Understanding the regioselectivity in the synthesis of pyrazole derivatives, as explored by Martins et al. (2012), is crucial in organic synthesis, particularly in the design and production of specific molecular structures. This research can be directly applied to the synthesis and application of this compound, aiding in the development of more efficient and targeted synthetic routes (Martins et al., 2012).

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Pyrazole derivatives are known to have diverse biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

Other pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects .

properties

IUPAC Name |

1-tert-butyl-3-(2-ethoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-5-21-13-9-7-6-8-11(13)14-12(15(19)20)10-18(17-14)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCHBZADKCRWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NN(C=C2C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

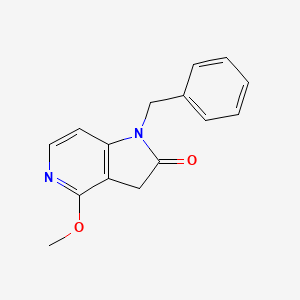

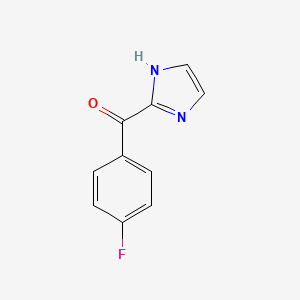

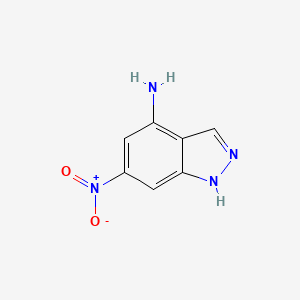

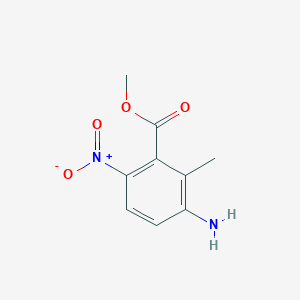

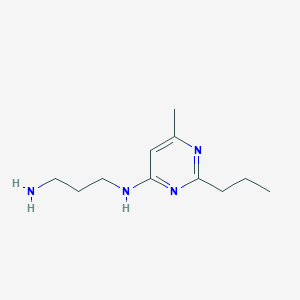

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)

![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)